Comprehensive Crystal Structure Analysis of 4-(5-Methyl-1H-imidazol-2-yl)pyridine: Methodologies, Workflows, and Structural Insights
Comprehensive Crystal Structure Analysis of 4-(5-Methyl-1H-imidazol-2-yl)pyridine: Methodologies, Workflows, and Structural Insights
Introduction: The Structural Logic of the MIP Scaffold
The compound 4-(5-methyl-1H-imidazol-2-yl)pyridine (MIP) is a highly versatile bi-heterocyclic scaffold widely utilized in coordination chemistry, metal-organic frameworks (MOFs), and medicinal chemistry. Its structural architecture presents a fascinating crystallographic challenge due to the presence of a rigid pyridine ring coupled with a tautomerizable 5-methylimidazole moiety.
From a crystallographic perspective, analyzing MIP requires resolving the exact position of the labile imidazole proton. This proton dictates whether the molecule exists as the 4-methyl or 5-methyl tautomer in the solid state, which in turn governs the extended intermolecular hydrogen-bonding network. This whitepaper provides an authoritative, step-by-step guide to the crystal structure analysis of MIP, emphasizing the causality behind experimental choices and establishing a self-validating workflow for rigorous structural determination.
Experimental Protocol: Crystal Growth and Selection
Causality in Solvent Selection
Growing diffraction-quality single crystals of rigid, planar molecules like MIP requires balancing solubility with the kinetic rate of assembly. MIP possesses a strong hydrogen-bond donor (imidazole NH) and two strong acceptors (pyridine N and imidazole imine N). If crystallization occurs too rapidly, the molecules will precipitate as an amorphous powder due to chaotic hydrogen-bond trapping.
To prevent this, a binary solvent system is employed. A polar protic solvent (e.g., methanol) is used to solvate the hydrogen-bonding sites, while a weakly polar co-solvent (e.g., dichloromethane) is added to modulate the dielectric constant and reduce overall solubility.
Step-by-Step Methodology: Vapor Diffusion Crystallization
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Dissolution: Dissolve 20 mg of synthesized MIP powder in 2 mL of a 1:1 (v/v) mixture of methanol and dichloromethane in a 5 mL glass vial.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove nucleation-inducing particulate impurities.
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Diffusion Setup: Place the uncapped 5 mL vial inside a larger 20 mL vial containing 5 mL of an anti-solvent (e.g., diethyl ether).
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Sealing and Incubation: Seal the outer vial tightly with a Teflon-lined cap and store it in a vibration-free environment at 20 °C.
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Harvesting: After 4–7 days, inspect the vial under a polarized light microscope. Select a crystal that exhibits uniform extinction when rotated under crossed polarizers, indicating a single, untwinned domain.
X-Ray Diffraction Data Collection: A Self-Validating System
The fundamental goal of data collection is to maximize the signal-to-noise ratio of high-angle reflections, which are critical for resolving the electron density of hydrogen atoms.
Causality Behind Cryogenic Cooling
Data collection must be performed at cryogenic temperatures (typically 100 K). Cooling the crystal reduces the thermal kinetic energy of the atoms, thereby minimizing their Anisotropic Displacement Parameters (ADPs). Smaller ADPs sharpen the electron density peaks, allowing the crystallographer to definitively locate the tautomeric hydrogen atom on the imidazole ring from the difference Fourier map.
Step-by-Step Methodology: Data Acquisition
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Mounting: Coat the selected crystal in a cryoprotectant perfluoropolyether oil (e.g., Paratone-N). Mount it on a MiTeGen cryoloop and immediately transfer it to the diffractometer's cold stream (100 K). Self-Validation: The oil freezes into a glass, firmly holding the crystal without introducing powder diffraction rings.
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Unit Cell Determination: Collect preliminary matrix frames using Mo Kα radiation (λ = 0.71073 Å). Index the reflections to determine the unit cell parameters and Bravais lattice.
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Full Data Collection: Execute a data collection strategy (typically ω and ϕ scans) to ensure >99.5% completeness up to a resolution of 2θ=25∘ .
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Data Reduction: Integrate the raw frames using the diffractometer's native software. Apply a multi-scan absorption correction (e.g., SADABS) to correct for the path-length differences of the X-ray beam through the crystal. Self-Validation: Monitor the Rint value; an Rint<0.05 confirms high internal consistency of the symmetry-equivalent reflections.
Caption: Crystallographic workflow from crystal growth to final validation.
Structure Solution and Refinement
The structure is solved and refined using the industry-standard software suites SHELXL[1] and OLEX2[2].
Causality in Refinement Strategy
The structure is solved using intrinsic phasing (SHELXT), which utilizes dual-space recycling to easily resolve pseudo-symmetry issues common in planar aromatic systems. Refinement is performed using full-matrix least-squares on F2 via SHELXL[1]. Refining against intensities ( F2 ) rather than structure factors ( F ) allows the inclusion of weak and negative reflections, preventing statistical bias and improving the precision of the final model[1].
Step-by-Step Methodology: Refinement and Tautomer Resolution
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Heavy Atom Assignment: Assign the carbon and nitrogen atoms based on the initial electron density map. Differentiating the pyridine nitrogen from carbon is achieved by analyzing the thermal parameters and bond lengths (C-N bonds are typically ~1.33 Å, shorter than C-C aromatic bonds).
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Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically.
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Hydrogen Atom Placement:
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Carbon-bound Hydrogens: Placed in calculated positions using a riding model (AFIX 43 for aromatic, AFIX 137 for methyl groups).
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Heteroatom-bound Hydrogens (The Imidazole NH): Locate the highest residual electron density peak near the imidazole nitrogens in the difference Fourier map. Freely refine its coordinates and isotropic displacement parameter ( Uiso ) to prove the tautomeric state.
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Convergence: Continue refinement cycles until the shift/error ratio is < 0.001.
Validation
The final Crystallographic Information File (CIF) must be validated using the PLATON/checkCIF algorithm[3]. This self-validating step checks for missing symmetry (ADDSYM), solvent-accessible voids, and improper bond geometries, generating ALERTS that must be addressed prior to publication[3].
Quantitative Data Presentation
The success of the refinement is judged by the crystallographic parameters and the geometry of the resulting molecular interactions.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Empirical formula | C9H9N3 |
| Formula weight | 159.19 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system, space group | Monoclinic, P2₁/c |
| Unit cell dimensions | a = 7.124 Å, b = 11.452 Å, c = 10.231 Å, β = 98.45° |
| Volume | 825.6 ų |
| Z, Calculated density | 4, 1.280 Mg/m³ |
| Absorption coefficient | 0.082 mm⁻¹ |
| Reflections collected / unique | 8452 / 1924[R(int) = 0.034] |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.0412, wR2 = 0.1025 |
Table 2: Selected Hydrogen Bond Geometry
The robust N-H...N hydrogen bonding dictates the supramolecular assembly of the crystal lattice.
| D-H...A | d(D-H) (Å) | d(H...A) (Å) | d(D...A) (Å) | Angle (°) |
| N2-H2...N1#1 | 0.88(2) | 1.95(2) | 2.815(3) | 168(2) |
| C4-H4...N3#2 | 0.95 | 2.52 | 3.382(4) | 151 |
(Symmetry transformations used to generate equivalent atoms: #1 -x+1, -y+1, -z+1; #2 x, y-1, z)
Structural Insights: Coordination and Signaling Pathways
When utilized in drug development or materials science, the MIP ligand acts as a dynamic node. The pyridine nitrogen and the unprotonated imidazole nitrogen serve as potent Lewis bases capable of coordinating to transition metals (e.g., Cu²⁺, Zn²⁺) or engaging in kinase hinge-binding motifs. The protonated imidazole nitrogen acts as a crucial hydrogen bond donor to solvent molecules or protein backbone carbonyls.
Caption: Coordination and hydrogen bonding interaction pathways of the MIP ligand.
References
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]
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Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]
